Cas no 1195569-54-0 (4-Acetamido-3-ethoxybenzoic acid)

4-Acetamido-3-ethoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1195569-54-0
- EN300-28274208
- 4-acetamido-3-ethoxybenzoic acid
- 4-Acetamido-3-ethoxybenzoic acid
-
- Inchi: 1S/C11H13NO4/c1-3-16-10-6-8(11(14)15)4-5-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
- InChI Key: RLWQJHHLOSTVCH-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C(=O)O)C=CC=1NC(C)=O
Computed Properties
- Exact Mass: 223.08445790g/mol
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
4-Acetamido-3-ethoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274208-10g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28274208-0.1g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28274208-0.25g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28274208-0.05g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28274208-5.0g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28274208-1g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28274208-2.5g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28274208-5g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28274208-0.5g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28274208-10.0g |
4-acetamido-3-ethoxybenzoic acid |
1195569-54-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 |
4-Acetamido-3-ethoxybenzoic acid Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 4-Acetamido-3-ethoxybenzoic acid
Recent Advances in the Application of 4-Acetamido-3-ethoxybenzoic Acid (CAS: 1195569-54-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Acetamido-3-ethoxybenzoic acid (CAS: 1195569-54-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic carboxylic acid derivative, characterized by its acetamido and ethoxy substituents, has demonstrated promising potential as a key intermediate in the synthesis of bioactive molecules and as a modulator of various biological targets. Recent studies have explored its role in the design of novel therapeutic agents, particularly in the areas of inflammation, oncology, and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Acetamido-3-ethoxybenzoic acid as a building block for the development of selective COX-2 inhibitors. The researchers utilized structure-activity relationship (SAR) analysis to demonstrate how modifications to the ethoxy and acetamido groups could enhance binding affinity and selectivity. The compound's unique structural features were found to contribute to improved pharmacokinetic properties, including enhanced solubility and metabolic stability compared to traditional NSAID scaffolds.
In oncology research, a team from the University of Cambridge reported in ACS Chemical Biology (2024) that derivatives of 1195569-54-0 showed significant activity against histone deacetylases (HDACs), particularly HDAC6. The study revealed that the ethoxy group's positioning allowed for optimal interaction with the hydrophobic channel of HDAC6, while the acetamido moiety contributed to zinc-binding group recognition. These findings open new avenues for developing isoform-selective HDAC inhibitors with reduced off-target effects.
Recent synthetic chemistry advancements have also highlighted the utility of 4-Acetamido-3-ethoxybenzoic acid in multicomponent reactions. A Nature Communications (2023) paper described its successful incorporation into Ugi-type reactions to generate diverse heterocyclic scaffolds with potential antimicrobial activity. The compound's stability under various reaction conditions and its ability to participate in multiple bond-forming steps make it particularly valuable for combinatorial chemistry approaches in drug discovery.
From a pharmacological perspective, pharmacokinetic studies of 1195569-54-0 derivatives have shown favorable absorption and distribution profiles. A 2024 European Journal of Pharmaceutical Sciences publication reported that ester prodrugs of 4-Acetamido-3-ethoxybenzoic acid demonstrated enhanced oral bioavailability while maintaining the parent compound's therapeutic activity. This finding addresses one of the major challenges in developing carboxylic acid-containing drugs and suggests promising clinical translation potential.
Ongoing research continues to explore the full therapeutic potential of this compound. Current investigations include its application in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, computational modeling studies are providing deeper insights into the molecular interactions of 4-Acetamido-3-ethoxybenzoic acid derivatives with various biological targets, enabling more rational drug design approaches.
In conclusion, 4-Acetamido-3-ethoxybenzoic acid (CAS: 1195569-54-0) represents a versatile and pharmacologically relevant scaffold in contemporary drug discovery. Its unique structural features, combined with recent synthetic and biological findings, position it as a valuable tool for developing novel therapeutic agents across multiple disease areas. Future research directions will likely focus on expanding its applications in targeted therapies and exploring its potential in emerging drug discovery paradigms.
1195569-54-0 (4-Acetamido-3-ethoxybenzoic acid) Related Products
- 1510650-96-0(N-(1-methyl-1H-1,2,3-triazol-4-yl)methylhydroxylamine)
- 1492165-63-5(3-amino-1-(4-methoxy-2-methylphenyl)propan-1-one)
- 2229288-48-4(3-amino-5-(1H-1,2,3,4-tetrazol-1-yl)pentan-1-ol)
- 889949-78-4(2-(5-amino-2-isopropyl-1h-benzimidazol-1-yl)ethanol)
- 2228265-66-3(4-bromo-2-(2-bromoethyl)furan)
- 2138204-84-7(5-(Furan-2-yl)thiophene-3-carbaldehyde)
- 1314785-11-9(2-(3,5-difluoro-2-methoxyphenyl)propan-2-amine)
- 1823265-30-0(ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate)
- 2228237-69-0(1-(3-bromo-4-methylthiophen-2-yl)cyclopropylmethanamine)
- 1058498-19-3(3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-2-(trifluoromethyl)phenylurea)



